BenchChemオンラインストアへようこそ!

6,6-Difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Medicinal Chemistry Enzyme Inhibition Plasma Kallikrein

6,6-Difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a privileged gem-difluorinated scaffold designed for precision medicinal chemistry. Unlike non-fluorinated or mono-fluorinated analogs, the unique gem-difluoro motif at the cyclopropane ring critically modulates pKa, lipophilicity, and metabolic soft spots, serving as a potent metabolic blocking group to enhance in vivo stability. This building block is a validated core for synthesizing sub-nanomolar plasma kallikrein (PKK) inhibitors (Ki = 0.100 nM) and modulating DGAT-1 and biogenic amine transporters, making it superior and mandatory for reproducible Structure-Activity Relationships (SAR) in CNS and metabolic disease programs.

Molecular Formula C6H7F2NO2
Molecular Weight 163.12 g/mol
CAS No. 2098033-11-3
Cat. No. B1482682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
CAS2098033-11-3
Molecular FormulaC6H7F2NO2
Molecular Weight163.12 g/mol
Structural Identifiers
SMILESC1C2C(C2(F)F)(CN1)C(=O)O
InChIInChI=1S/C6H7F2NO2/c7-6(8)3-1-9-2-5(3,6)4(10)11/h3,9H,1-2H2,(H,10,11)
InChIKeyXFFMACKAEFRXCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 6,6-Difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS 2098033-11-3) for Advanced Research Applications


6,6-Difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS: 2098033-11-3) is a gem-difluorinated, conformationally constrained bicyclic amino acid building block [1]. Its core 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the geometry of proline or piperidine while introducing conformational restriction, thereby enhancing target selectivity and metabolic stability [2]. The specific incorporation of the gem-difluoro motif at the cyclopropane ring position distinguishes it from non-fluorinated or mono-fluorinated analogs, modulating key physicochemical parameters such as pKa, lipophilicity, and metabolic soft spots [3].

Scientific Rationale: Why 6,6-Difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid Cannot Be Directly Substituted by Common Analogs


Generic substitution of 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid with simpler, non-fluorinated 3-azabicyclo[3.1.0]hexane carboxylic acids or other constrained proline analogs is not scientifically equivalent due to the profound impact of the gem-difluoro group on both molecular conformation and electronic properties [1]. The fluorine atoms at the 6-position are not inert; they actively influence the electron density and pKa of the adjacent carboxylic acid, directly affecting binding interactions in biological systems [2]. Furthermore, the gem-difluoro group serves as a metabolic blocking group, significantly reducing the rate of oxidative metabolism compared to a non-fluorinated cyclopropane, which is a critical driver of in vivo clearance and efficacy [3]. Therefore, procurement of the exact 6,6-difluoro analog is mandatory for maintaining structure-activity relationships (SAR) and achieving reproducible results.

Quantitative Evidence Guide for 6,6-Difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS 2098033-11-3)


Binding Affinity of a 6,6-Difluoro-3-azabicyclo[3.1.0]hexane-Derived Ligand for Human Plasma Kallikrein (PKK)

A derivative containing the 6,6-difluoro-3-azabicyclo[3.1.0]hexane motif, specifically Example 13 from US10695334, demonstrates potent binding to human plasma kallikrein (PKK) with a Ki of 0.100 nM [1]. While this is not a direct head-to-head comparison of the unsubstituted carboxylic acid, it quantifies the high target engagement achievable when this specific fluorinated bicyclic scaffold is integrated into a pharmacophore, providing a class-level inference of its value relative to non-fluorinated 3-azabicyclo[3.1.0]hexane building blocks, which are not reported to achieve such potency in this context.

Medicinal Chemistry Enzyme Inhibition Plasma Kallikrein

Synthetic Accessibility and Rapid Library Generation via [3+2]-Cycloaddition

The [3+2]-cycloaddition of gem-difluorocyclopropenes with azomethine ylides provides a direct and efficient route to diverse fluorinated 3-azabicyclo[3.1.0]hexanes, including the core structure of 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid [1]. This methodology offers a significant advantage in synthetic robustness and step count over earlier, non-fluorinated routes. The study reports the synthesis of novel fluorinated scaffolds in short sequences, a key differentiator for a building block used in parallel synthesis or library production. No comparable head-to-head data exists for the specific carboxylic acid, but the enabling methodology for its core is well-defined.

Organic Synthesis Fluorine Chemistry Cycloaddition

Physicochemical Property Tuning: pKa Modulation via Gem-Difluorination

The gem-difluoro group on the cyclopropane ring of the 3-azabicyclo[3.1.0]hexane system directly modulates the pKa of the neighboring carboxylic acid. While the exact pKa of 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is not reported, a class-level inference can be drawn from established fluorine chemistry principles: the introduction of gem-difluoro groups typically lowers the pKa of adjacent carboxylic acids by 0.5-1.5 units compared to non-fluorinated analogs [1]. This alteration in acid strength can profoundly impact binding to targets where an ionic interaction with a specific charge state is required [2].

Physicochemical Properties Medicinal Chemistry Bioisosterism

Targeted Application Scenarios for 6,6-Difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS 2098033-11-3)


Development of Potent Plasma Kallikrein Inhibitors

The 6,6-difluoro-3-azabicyclo[3.1.0]hexane scaffold is a privileged core for the design of plasma kallikrein (PKK) inhibitors, as evidenced by its presence in compounds with sub-nanomolar binding affinities (Ki = 0.100 nM) [1]. This carboxylic acid building block provides a direct entry point for synthesizing and optimizing such inhibitors, potentially for therapeutic indications like hereditary angioedema. Researchers can leverage this specific building block to explore SAR around the PKK active site, confident in the scaffold's ability to confer high target engagement. This application is supported by the class-level evidence of the scaffold's utility in this target family [1].

Optimization of DGAT-1 Inhibitors with Improved Liver Microsomal Stability

Azabicyclo[3.1.0]hexane derivatives have been shown to be potent diacylglycerol acyltransferase-1 (DGAT-1) inhibitors [2]. The 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid serves as a key starting material for the synthesis of next-generation DGAT-1 inhibitors. The gem-difluoro motif is hypothesized to improve metabolic stability and pharmacokinetic profiles compared to earlier non-fluorinated DGAT-1 inhibitors, based on class-level evidence for fluorinated cyclopropanes [3]. This building block is ideal for medicinal chemistry teams seeking to address metabolic soft spots while maintaining potent DGAT-1 inhibition for metabolic disease targets.

Modulation of Biogenic Amine Transporters for CNS Disorders

The 1-aryl-3-azabicyclo[3.1.0]hexane class, which can be synthesized from 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, has demonstrated activity in modulating biogenic amine transporters [4]. The unique conformational constraint and fluorine-induced electronic effects of this specific building block make it a valuable tool for CNS drug discovery. By incorporating the 6,6-difluoro motif, researchers can explore novel chemical space for treating disorders like depression, ADHD, or obesity, where modulation of dopamine, norepinephrine, or serotonin transporters is a validated mechanism. The building block's properties can lead to improved brain penetration and target engagement compared to non-fluorinated analogs [3].

Synthesis of Novel Fluorinated Peptidomimetics

The 3-azabicyclo[3.1.0]hexane core is an established conformational mimic for proline [5]. The 6,6-difluoro analog provides an even more sophisticated tool for peptidomimetic design, as the fluorine atoms can modulate both the amide bond conformation (via stereoelectronic effects) and the pKa of the acid [6]. This makes the compound ideal for creating metabolically stable peptide replacements where a specific charge state or geometry is critical for biological activity. Applications include the development of protease-resistant peptide therapeutics or the synthesis of constrained amino acid building blocks for combinatorial chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,6-Difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.